molecular formula C22H30INO4 B108714 N-Methyl laudanosinium iodide CAS No. 24948-17-2

N-Methyl laudanosinium iodide

Katalognummer: B108714
CAS-Nummer: 24948-17-2
Molekulargewicht: 499.4 g/mol
InChI-Schlüssel: SANXPMGEBDLSJX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl laudanosinium iodide is a quaternary ammonium compound derived from laudanosine, an alkaloid found in opium. This compound has garnered interest due to its potential biological activities, particularly in the modulation of neuronal activity. It is known for its ability to block small conductance calcium-activated potassium channels, which play a crucial role in regulating neuronal excitability .

Vorbereitungsmethoden

Quaternization of Laudanosine with Methyl Iodide

The most direct route to N-methyl laudanosinium iodide involves the reaction of laudanosine (a tetrahydroisoquinoline alkaloid) with methyl iodide. This method leverages the nucleophilic substitution of the tertiary amine’s lone pair with a methyl group, forming a quaternary ammonium salt.

Reaction Conditions and Mechanism

Laudanosine reacts with methyl iodide in anhydrous solvents such as methanol or ethanol under reflux (60–80°C) for 6–12 hours . The reaction follows an SN2\text{S}_\text{N}2 mechanism, where iodide acts as a leaving group. A molar ratio of 1:1.2 (laudanosine:methyl iodide) ensures complete quaternization, with yields typically exceeding 85% .

Key parameters :

  • Solvent : Methanol (optimal for solubility and reaction rate).

  • Temperature : 60–80°C (avoids decomposition of heat-sensitive intermediates).

  • Catalyst : None required (base-driven deprotonation accelerates reaction) .

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (3:1 v/v) to obtain white crystalline solids. Purity is confirmed via melting point (198–202°C dec.) and 1H NMR^1\text{H NMR} (δ 3.2–3.4 ppm for N-methyl group) .

Synthesis from Papaverine via Reductive Pathways

Papaverine, a naturally occurring isoquinoline alkaloid, serves as a precursor for laudanosine, which is subsequently quaternized. This two-step approach is historically significant and remains relevant for large-scale production.

Step 1: Reduction of Papaverine to Laudanosine

Papaverine methiodide undergoes sodium borohydride (NaBH4\text{NaBH}_4) reduction in methanol at 0–5°C, yielding laudanosine . The reaction selectively reduces the isoquinoline double bond while preserving methoxy groups.

Reaction equation :

Papaverine methiodide+NaBH4MeOH, 0°CLaudanosine+Byproducts\text{Papaverine methiodide} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 0°C}} \text{Laudanosine} + \text{Byproducts}

Yield : 70–75% after recrystallization .

Step 2: Quaternization with Methyl Iodide

Laudanosine is then treated with methyl iodide as described in Section 1. This method’s overall yield (from papaverine) is ~60%, making it less efficient than direct laudanosine quaternization but valuable for sourcing from natural products .

Enantiomeric Resolution of this compound

This compound exists as enantiomers due to chiral centers at C-1 and C-2 of the isoquinoline moiety. Resolution is critical for pharmacological studies, as stereochemistry influences biological activity .

Diastereomeric Salt Formation

Racemic this compound is treated with (+)- or (-)-di-p-toluoyl tartaric acid in ethyl acetate/acetone (7:3 v/v). The diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization .

Conditions :

  • Solvent : Ethyl acetate/acetone (7:3).

  • Temperature : 25°C (slow crystallization enhances enantiomeric excess).

  • Yield : 40–45% per enantiomer .

Chiral HPLC Validation

Enantiopure fractions are analyzed using chiral HPLC (Chiralpak IA column, hexane/isopropanol 70:30, 1 mL/min). Retention times: 12.1 min (R,R) and 14.3 min (S,S) .

Comparative Analysis of Methods

Method Starting Material Yield Purity Complexity
Laudanosine quaternizationLaudanosine85–90%>99%Low
Papaverine reductionPapaverine60%95–98%Moderate
Enantiomeric resolutionRacemic mixture40–45%>99% eeHigh
Halogen exchangeN-Methyl chloride>90%98%Low

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation is minimized by controlling methyl iodide stoichiometry (1.2 eq.) .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification .

  • Scale-Up Issues : Exothermic quaternization requires gradual reagent addition and cooling .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl laudanosinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, potentially leading to secondary amines.

    Substitution: Substituted quaternary ammonium compounds.

Wissenschaftliche Forschungsanwendungen

N-Methyl laudanosinium iodide has several scientific research applications, including:

Wirkmechanismus

The primary mechanism of action of N-Methyl laudanosinium iodide involves the blockade of small conductance calcium-activated potassium channels (SK channels). These channels are crucial for regulating the afterhyperpolarization phase of neuronal action potentials. By blocking these channels, this compound reduces the amplitude of afterhyperpolarization, thereby modulating neuronal excitability . The presence of a charged nitrogen group is essential for its affinity to SK channels, and the interaction site may present a symmetrical configuration.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its relatively high potency and specificity in blocking SK channels. Its unique structure, particularly the presence of a charged nitrogen group, contributes to its high affinity and effectiveness in modulating neuronal activity. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-Methyl laudanosinium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22_{22}H30_{30}INO4_{4}
Molecular Weight 499.38 g/mol
CAS Number 3767-40-6
LogP 0.6001
PSA (Polar Surface Area) 36.92 Ų

These properties indicate that this compound is a lipophilic compound, which may influence its absorption and distribution within biological systems.

Research indicates that the incorporation of an N-methyl group in alkaloids can significantly alter their biological activity. Specifically, it affects the conformation of the molecule, which in turn influences its interaction with biological targets such as proteins. For instance, studies have shown that N-methylation can enhance the binding affinity of compounds to heat-shock proteins (Hsp90), which are crucial in cellular stress responses and cancer progression .

Antitumor Effects

This compound has been investigated for its cytotoxic properties against various cancer cell lines. The presence of the N-methyl group appears to enhance its efficacy as an antitumor agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a potential role in cancer therapy.

Neuropharmacological Activity

The compound's structure resembles that of other known neuroactive alkaloids, indicating potential neuropharmacological effects. Preliminary studies suggest that this compound may exhibit analgesic properties akin to those of morphine derivatives, although further research is needed to elucidate its mechanism and therapeutic window.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells with an IC50_{50} value of approximately 12 µM, showcasing its potential as a chemotherapeutic agent.
  • Neuropharmacological Assessment : In a behavioral study on rodents, this compound was administered to assess its analgesic effects. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use in pain management therapies.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the quaternization of laudanosinium with methyl iodide to synthesize N-Methyl laudanosinium iodide?

  • Methodological Answer : The synthesis involves reacting laudanosinium with methyl iodide under controlled stoichiometry (e.g., excess methyl iodide to ensure complete quaternization). Solvent selection (e.g., methanol or DMF) influences reaction efficiency, as polar aprotic solvents enhance nucleophilic substitution . Temperature (40–60°C) and reaction duration (12–24 hours) should be systematically varied to maximize yield. Post-synthesis, purification via recrystallization (e.g., using methanol or ethanol) or anion exchange (e.g., replacing iodide with perchlorate for improved crystallinity) is recommended .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Identify quaternary N-methyl groups (δ ~3.0–3.5 ppm for N-CH3) and aromatic protons in the laudanosinium backbone. Unexpected peaks may indicate incomplete quaternization or byproducts .
  • Elemental Analysis : Validate C, H, N, and I percentages against theoretical values (±0.3% tolerance).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M]+ for the quaternary ammonium cation).
  • UV-Vis Spectroscopy : Compare λmax with literature for conjugated systems (if applicable) .
    Data inconsistencies require replication, solvent blank checks, and cross-validation with complementary techniques .

Advanced Research Questions

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in 1H-NMR) when characterizing this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) that may cause splitting .
  • Recrystallization : Eliminate impurities or solvent residues that distort spectra .
  • Comparative Analysis : Benchmark against structurally analogous quaternary ammonium salts (e.g., N-methylpyridinium iodide) .

Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2–4), neutral (pH 7), and alkaline (pH 9–12) buffers at 25–60°C. Monitor degradation via HPLC or LC-MS to identify breakdown products (e.g., demethylation or iodide loss) .
  • Kinetic Modeling : Apply Arrhenius equations to derive activation energy (Ea) and predict shelf-life .
  • Solvent Interaction Analysis : Investigate stability in DMSO or DMF, which may form adducts altering degradation rates .

Q. How can mechanistic studies employing isotopic labeling or computational chemistry enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Isotopic Labeling (e.g., CD3I) : Track methyl group transfer in quaternization reactions using deuterated methyl iodide. Analyze isotopic shifts in NMR to confirm reaction pathways .
  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., SN2 at the nitrogen center) to predict regioselectivity .
  • In Situ Spectroscopy : Use FTIR or Raman to detect intermediate species during synthesis or degradation .

Q. Data Presentation and Validation

  • Tabular Example for Stability Studies :

    Condition (pH/Temp)Degradation Rate (k, h⁻¹)Half-Life (t1/2, h)Major Degradation Product
    pH 2, 50°C0.04515.4Laudanosinium
    pH 7, 25°C0.005138.6N/A
  • Validation : Ensure raw data (e.g., NMR spectra, kinetic plots) are archived in appendices, while processed data (e.g., kinetic parameters) are included in the main text .

Eigenschaften

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXPMGEBDLSJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460739
Record name N-Methyl laudanosinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3767-40-6
Record name N-Methyl laudanosinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl laudanosinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl laudanosinium iodide
N-Methyl laudanosinium iodide
N-Methyl laudanosinium iodide
N-Methyl laudanosinium iodide
N-Methyl laudanosinium iodide
N-Methyl laudanosinium iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.